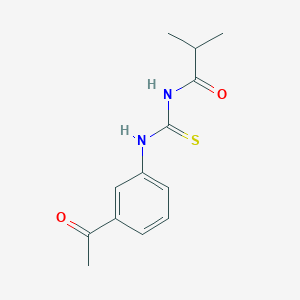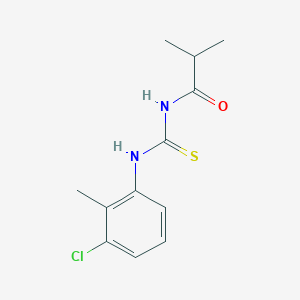![molecular formula C22H22N2O4S B319040 2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319040.png)
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a unique structure that combines phenoxy and sulfamoyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the preparation of the phenoxy and sulfamoyl intermediates. The phenoxy intermediate can be synthesized through the reaction of 3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions. The sulfamoyl intermediate is prepared by reacting 4-aminophenyl sulfonamide with methyl phenyl sulfonyl chloride in the presence of a base.
The final step involves coupling the phenoxy and sulfamoyl intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfamoyl group can be reduced to form amine derivatives.
Substitution: The phenoxy and sulfamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy and sulfamoyl derivatives.
科学研究应用
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular processes and pathways, ultimately resulting in the desired therapeutic or biological outcome.
相似化合物的比较
Similar Compounds
- 2-(4-methylphenoxy)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide
- 2-(3-chlorophenoxy)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}acetamide
- 2-(3-methylphenoxy)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}acetamide
Uniqueness
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both phenoxy and sulfamoyl groups allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C22H22N2O4S |
|---|---|
分子量 |
410.5 g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-17-7-6-10-20(15-17)28-16-22(25)23-18-11-13-21(14-12-18)29(26,27)24(2)19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,23,25) |
InChI 键 |
QGBGNGVXZJJGBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318958.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B318960.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B318961.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318963.png)

![methyl 2-{[(isobutyrylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318968.png)

![Propyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318972.png)
![Ethyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318973.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318974.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318976.png)
![N-[(3-cyanophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318977.png)
![2-methyl-N-[(2,4,6-trimethylphenyl)carbamothioyl]propanamide](/img/structure/B318979.png)
![N-[(4-iodophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318981.png)
